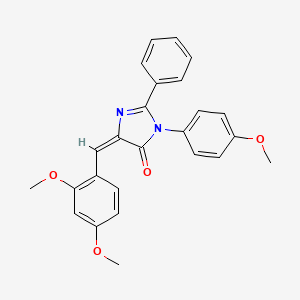![molecular formula C19H25NO B4895511 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that produces effects similar to those of cocaine and amphetamines. MDPV was first synthesized in the 1960s, and it has gained popularity as a recreational drug in recent years. However, the focus of
Wirkmechanismus
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels produces the stimulant effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine also has affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and decreased appetite. Prolonged use of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can lead to addiction, psychosis, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has several advantages as a research tool, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its potential for abuse and adverse effects limit its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine, including the development of new synthetic cathinones with improved selectivity and safety profiles. Additionally, further research is needed to understand the long-term effects of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine use and its potential as a treatment for psychiatric disorders. Finally, more studies are needed to elucidate the mechanisms of action of 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine and other psychoactive substances.
Synthesemethoden
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method for synthesizing 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine is the Mannich reaction, which involves the condensation of 1-(4-methoxyphenyl)-2-propanone with formaldehyde and dimethylamine.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has been studied extensively for its potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used as a model compound to study the structure-activity relationships of synthetic cathinones. 1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine has also been used to study the mechanisms of action of psychoactive substances and their effects on the brain.
Eigenschaften
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14-10-15(2)12-20(11-14)13-16-8-9-19(21-3)18-7-5-4-6-17(16)18/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYMHUDACFSOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=C(C3=CC=CC=C23)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-3,5-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)
![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)


![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)

![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4895523.png)
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)